N-(4-bromopyridin-2-yl)cyclopropanecarboxamide
Overview
Description
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.09 g/mol . It is a versatile small molecule scaffold used in various research and development projects . The compound is characterized by the presence of a bromopyridine moiety attached to a cyclopropanecarboxamide group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-bromopyridine-2-amine with cyclopropanecarboxylic acid chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanecarboxamide group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(4-chloropyridin-2-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluoropyridin-2-yl)cyclopropanecarboxamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-iodopyridin-2-yl)cyclopropanecarboxamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and interaction profile, which can be leveraged for targeted applications in research and industry .
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDYISZXRQXMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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